GW 441756 is classified as a small molecule inhibitor. It is primarily sourced from chemical suppliers specializing in research-grade compounds. The compound's molecular formula is with a molecular weight of 287.31 g/mol . Its structure features a pyrrolo[3,2-b]pyridin-2-one core, which is essential for its biological activity.
The synthesis of GW 441756 involves several key steps:
The industrial production of GW 441756 typically mirrors laboratory synthesis but is optimized for larger scales, focusing on maximizing yield and purity through controlled reaction conditions such as temperature and solvent choice .
The molecular structure of GW 441756 can be described as follows:
GW 441756 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The products formed are often derivatives that enhance biological activity or selectivity .
GW 441756 functions primarily by inhibiting the activity of TrkA. This inhibition disrupts nerve growth factor signaling pathways that are crucial for neuronal survival and differentiation. By selectively targeting TrkA, GW 441756 can modulate downstream signaling cascades involved in cell proliferation and apoptosis . In vitro studies have demonstrated that treatment with GW 441756 leads to decreased cell proliferation in various cancer cell lines, suggesting its potential therapeutic applications in oncology .
GW 441756 has diverse applications in scientific research:
The discovery of GW 441756 (chemical name: 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one) emerged from targeted efforts to develop kinase-specific inhibitors with therapeutic potential. In 2004, Wood et al. published the seminal work describing its identification through high-throughput screening of oxindole and aza-oxindole derivatives. This study revealed GW 441756 as a potent TrkA inhibitor with an IC₅₀ of 2 nM, achieved by competitively binding to the ATP site of the kinase domain [1] [3] [7]. The compound exhibited >100-fold selectivity for TrkA over other kinases (including TrkB and TrkC), receptor tyrosine kinases (e.g., EGFR, VEGFR), and serine/threonine kinases [1] [6] [8]. This selectivity profile distinguished it from earlier pan-kinase inhibitors like K252a and established its utility for dissecting TrkA-specific functions.
Structurally, GW 441756 features an aza-oxindole core that facilitates hydrogen bonding with key residues (Leu 657 and Glu 560) in TrkA’s hinge region. The N-methylindole moiety extends into a hydrophobic pocket, enhancing binding affinity [3] [9]. The compound’s physicochemical properties—molecular weight (275.31 g/mol), solubility in DMSO (up to 15 mM), and stability at room temperature—enabled its broad adoption in cell-based assays [1] [6] [8]. Following its discovery, GlaxoSmithKline patented GW 441756, and it became commercially available through suppliers like Tocris Bioscience and MedChemExpress for research use [1] [3] [8].
Table 1: Selectivity Profile of GW 441756
Kinase | IC₅₀ (nM) | Selectivity vs. TrkA |
---|---|---|
TrkA | 2 | 1-fold |
TrkB | >1,000 | >500-fold |
TrkC | >1,000 | >500-fold |
EGFR | >10,000 | >5,000-fold |
VEGFR2 | >10,000 | >5,000-fold |
Data compiled from manufacturer technical notes [1] [6] [8]
Neurotrophin signaling, primarily mediated by Trk receptors and p75NTR, regulates neuronal survival, differentiation, and plasticity. GW 441756’s specificity for TrkA has made it indispensable for interrogating the NGF/TrkA axis in physiological and pathological contexts.
Mechanism of Pathway Inhibition
Upon NGF binding, TrkA undergoes autophosphorylation at tyrosine residues (Y490, Y674, Y675), initiating downstream cascades:
GW 441756 blocks these pathways by inhibiting TrkA kinase activity. In SH-SY5Y neuroblastoma cells, pretreatment with 1 µM GW 441756 abolished NGF-induced neurite outgrowth and ERK/Akt phosphorylation [3] [4]. Similarly, in spinal cord neurons, it eliminated neurite extension triggered by BmK NSPK, a neurotoxin that activates TrkA [3] [7].
Applications in Disease Research
Cancer
In Ewing sarcoma (ES), TrkA inhibition by GW 441756 (IC₅₀ = 1.13–1.94 µM) reduced proliferation of SK-ES-1 and RD-ES cell lines. Combining it with the TrkB inhibitor Ana-12 enhanced anti-proliferative effects, suggesting cooperative signaling between Trk receptors in ES pathogenesis [5]. Notably, GW 441756 retained efficacy in chemoresistant ES cells, underscoring its therapeutic potential [5].
In glioblastoma, Lawn et al. demonstrated that brain tumor-initiating cells (BTICs) rely on TrkB/TrkC signaling for survival when deprived of EGF/FGF. GW 441756 suppressed BDNF/NT3-mediated ERK and Akt activation in BTICs, reducing viability and synergizing with EGFR inhibitors [1] [2].
Non-Cancer Contexts
GW 441756 elucidated TrkA’s role in non-canonical transactivation. In SH-SY5Y cells, FPR1 stimulation by N-fMLP induced ROS-dependent TrkA phosphorylation at Y490/Y751/Y785. GW 441756 blocked this transactivation, inhibiting FPR1-driven migration and neuritogenesis [4]. This highlights TrkA’s integration with GPCR signaling in neuronal plasticity.
Table 2: Key Research Findings Using GW 441756
Disease/Process | Experimental Model | Key Findings | Reference |
---|---|---|---|
Ewing Sarcoma | SK-ES-1/RD-ES cell lines | ↓ Proliferation (IC₅₀: 1.13–1.94 µM); synergy with TrkB inhibition | [5] |
Glioblastoma | Patient-derived BTICs | Blocked BDNF/NT3-induced survival; overcame EGFR inhibitor resistance | [1] [2] |
Neuronal Plasticity | SH-SY5Y cells | Inhibited FPR1-mediated TrkA transactivation and neurite outgrowth | [4] |
Neurotoxin Mechanism | Spinal cord neurons | Abolished BmK NSPK-induced neurite outgrowth | [3] [7] |
Technical Utility in Pathway Analysis
Beyond disease models, GW 441756 serves as a critical validation tool for genetic studies. In TrkA-knockdown systems, it confirms phenotype specificity through rescue experiments [2] [5]. Its compatibility with in vivo models is limited by pharmacokinetic properties, though radiolabeled derivatives are being explored for PET imaging of TrkA in neurological disorders [10].
Concluding Remarks
GW 441756 remains a cornerstone compound for selective TrkA inhibition. Its discovery underscored the feasibility of targeting kinase allosteric sites with small molecules, while its applications have revealed TrkA’s multifaceted roles in cancer proliferation, neuronal signaling, and pathway crosstalk. Future research may focus on developing next-generation inhibitors with improved blood-brain barrier penetration or in vivo stability.
Table 3: Nomenclature and Properties of GW 441756
Property | Value |
---|---|
IUPAC Name | (3Z)-3-[(1-Methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
Molecular Formula | C₁₇H₁₃N₃O |
Molecular Weight | 275.31 g/mol |
CAS Number | 504433-23-2 |
Solubility | ≥15 mM in DMSO |
Purity | ≥95–99% (HPLC) |
Key Suppliers | Tocris Bioscience, MedChemExpress, Cayman Chemical |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0